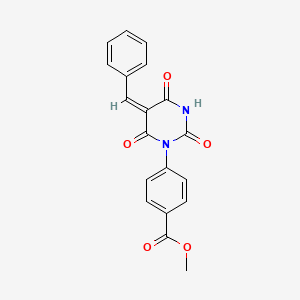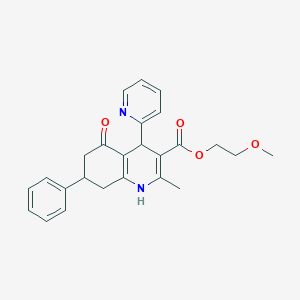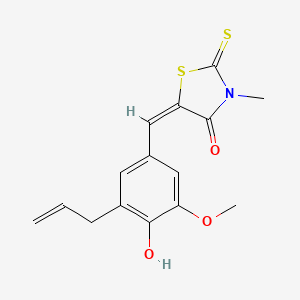
methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate, also known as Methyl BTP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. It has been suggested that this compound BTP may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound BTP has been found to have a low toxicity profile and is well-tolerated in laboratory animals. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. It has also been found to have antiviral and antibacterial properties, making it a potential candidate for the development of new therapies for infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP in laboratory experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that the synthesis method can be complex and time-consuming, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP. One area of interest is the development of new cancer therapies based on this compound BTP. Further studies are needed to elucidate the mechanism of action and to optimize the synthesis method for improved purity and yield. Additionally, the potential use of this compound BTP in the treatment of infectious diseases warrants further investigation.
Méthodes De Synthèse
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP can be synthesized through a multi-step process involving the reaction of benzaldehyde, urea, and methyl acetoacetate in the presence of a catalyst. The resulting compound undergoes further reactions to yield this compound BTP. The purity and yield of the final product can be optimized through various purification techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
Methyl 4-(5-benzylidene-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl)benzoate BTP has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. In vitro studies have shown that this compound BTP can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to inhibit the replication of certain viruses, such as the herpes simplex virus.
Propriétés
IUPAC Name |
methyl 4-[(5E)-5-benzylidene-2,4,6-trioxo-1,3-diazinan-1-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c1-26-18(24)13-7-9-14(10-8-13)21-17(23)15(16(22)20-19(21)25)11-12-5-3-2-4-6-12/h2-11H,1H3,(H,20,22,25)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOBNOTDCVBAWGK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-ethyl-N-methyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5205251.png)


![2-chloro-N-{4-[5-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}benzamide](/img/structure/B5205266.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5205271.png)


![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![1-cyclohexyl-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5205325.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![9-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-9H-carbazole](/img/structure/B5205331.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)